Daclatasvir SRSS Isomer
CAS No.: 1009117-28-5
Cat. No.: VC0107152
Molecular Formula: C₄₀H₅₀N₈O₆
Molecular Weight: 738.88
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1009117-28-5 |
---|---|
Molecular Formula | C₄₀H₅₀N₈O₆ |
Molecular Weight | 738.88 |
Introduction
Chemical Identity and Properties
Daclatasvir SRSS Isomer, with CAS number 1009117-28-5, is a structural variant of daclatasvir that demonstrates specific stereochemical characteristics distinguishing it from the parent compound. The chemical is formally known as methyl ((S)-1-((R)-2-(5-(4'-(2-((S)-1-((methoxycarbonyl)-L-valyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate, indicating its complex molecular structure. Its IUPAC name reveals the specific stereochemical configuration that defines this particular isomer variant.
Physical and Chemical Characteristics
The compound possesses a molecular formula of C₄₀H₅₀N₈O₆ with a precise molecular weight of 738.89 g/mol. Analytical predictions indicate several important physical properties that characterize this isomer, providing insight into its behavior in various pharmaceutical applications and research contexts.
Table 1: Physical Properties of Daclatasvir SRSS Isomer
The compound features multiple functional groups including carbamate moieties and imidazole rings that contribute to its unique chemical behavior and biological activity profile. These structural elements are crucial for understanding its potential interactions in pharmaceutical formulations and biological systems.
Stereochemical Significance
The "SRSS" designation in the compound name refers to the specific stereochemical configuration at four chiral centers within the molecule. This particular stereoisomer differs from the parent daclatasvir compound, which possesses its own distinct stereochemical arrangement. The stereochemistry is critical as it directly influences the compound's three-dimensional structure, which subsequently affects its biological activity, binding affinity, and pharmacokinetic properties.
Relationship to Other Daclatasvir Isomers
Daclatasvir SRSS Isomer exists among multiple stereoisomers of the parent compound. The TLC Pharmaceutical Standards catalog identifies several related isomers including RSSR-Isomer (Impurity 4), SRRS-Isomer (Impurity 6), and RRRR-Isomer (Impurity 7), each with identical molecular formulas and weights but differing stereochemical arrangements. This family of isomers demonstrates how minor changes in stereochemistry can produce distinct chemical entities requiring separate characterization and monitoring in pharmaceutical production.
Table 2: Comparison of Daclatasvir Stereoisomers
Isomer | Designation | CAS Number | Molecular Weight |
---|---|---|---|
Daclatasvir SRSS Isomer | Impurity 5 | 1009117-28-5 | 738.89 g/mol |
Daclatasvir RSSR Isomer | Impurity 4 | 1009107-27-0 | 738.89 g/mol |
Daclatasvir SRRS Isomer | Impurity 6 | 1009117-26-3 | 738.89 g/mol |
Daclatasvir RRRR Isomer | Impurity 7 | 1417333-58-4 | 738.89 g/mol |
This stereochemical diversity illustrates the complexity involved in daclatasvir production and quality control, where multiple isomeric forms must be identified, quantified, and monitored throughout the manufacturing process.
Pharmaceutical Relevance
Daclatasvir SRSS Isomer holds particular significance in the pharmaceutical industry primarily as an identified impurity in daclatasvir production. The parent compound, daclatasvir, functions as a potent antiviral agent targeting the hepatitis C virus through inhibition of the NS5A replication complex. Understanding the properties and behavior of this stereoisomer is crucial for ensuring the quality, safety, and efficacy of daclatasvir-based medications.
Synthesis and Production
The synthesis of Daclatasvir and its isomers, including the SRSS variant, typically involves complex multi-step processes. Patent literature describes approaches starting with 4,4-diacetyl biphenyl as a raw material. The synthetic route generally involves sequential bromination reactions, substitution reactions, and cyclization steps to eventually yield the final product structure.
Synthetic Pathway Considerations
Modern synthesis approaches for daclatasvir compounds aim to reduce route length, improve yields, and minimize environmental impact by avoiding highly toxic reagents like bromine. The challenge in controlling stereochemistry during synthesis is particularly relevant to the formation of specific isomers like the SRSS variant. Careful control of reaction conditions and starting material configurations is necessary to minimize the formation of unwanted stereoisomers during production.
Table 3: Key Steps in Daclatasvir Synthesis
Step | Process | Considerations |
---|---|---|
1 | Bromination of 4,4-diacetyl biphenyl | Reaction selectivity |
2 | Substitution reactions | Stereochemical control |
3 | Cyclization | Formation of imidazole rings |
4 | Stereochemical resolution | Separation of isomers |
Patent literature indicates that improved synthesis routes can achieve higher yields while employing simpler purification methods such as suction filtration, extraction, and concentration, making industrial-scale production more efficient.
Daclatasvir SRSS Isomer serves multiple functions within pharmaceutical research and development workflows. Its primary application lies in quality control and stability studies for daclatasvir formulations. Reference standards of this isomer enable analysts to accurately identify and quantify its presence in drug substances and finished products.
Quality Control Implementation
Regulatory Considerations
The presence of stereoisomeric impurities like Daclatasvir SRSS Isomer in pharmaceutical products falls under strict regulatory oversight. Regulatory agencies including the FDA, EMA, and others establish acceptable limits for such structurally-related impurities based on safety considerations and manufacturing capabilities.
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